4-Ethyl-1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is a heterocyclic organic compound with a pyrrole ring structure This compound is characterized by the presence of three methyl groups, one ethyl group, and an aldehyde functional group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with methylamine, followed by cyclization and subsequent formylation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated control mechanisms to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl and ethyl groups on the pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids as catalysts.
Major Products Formed:
Oxidation: 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxylic acid.
Reduction: 3-Ethyl-1,2,4-trimethylpyrrole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrrole ring structure allows for interactions with various biological receptors, influencing cellular processes.
Comparison with Similar Compounds
- 3-Methyl-1,2,4-trimethylpyrrole-5-carboxaldehyde
- 3-Ethyl-1,2,4-dimethylpyrrole-5-carboxaldehyde
- 3-Ethyl-1,2,4-trimethylpyrrole-4-carboxaldehyde
Comparison: 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity
Properties
CAS No. |
105256-98-2 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-ethyl-1,3,5-trimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H15NO/c1-5-9-7(2)10(6-12)11(4)8(9)3/h6H,5H2,1-4H3 |
InChI Key |
MSDPXGKORKYFFW-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=C1C)C=O)C)C |
Canonical SMILES |
CCC1=C(N(C(=C1C)C=O)C)C |
Synonyms |
1H-Pyrrole-2-carboxaldehyde,4-ethyl-1,3,5-trimethyl-(9CI) |
Origin of Product |
United States |
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